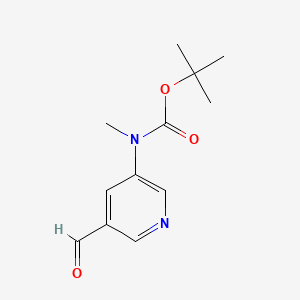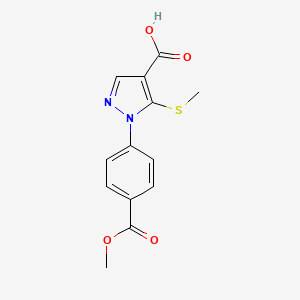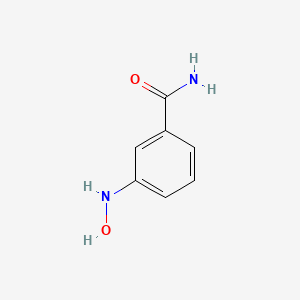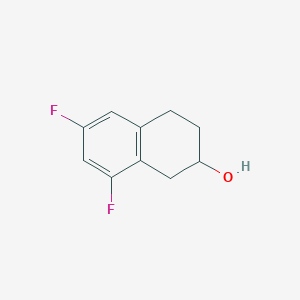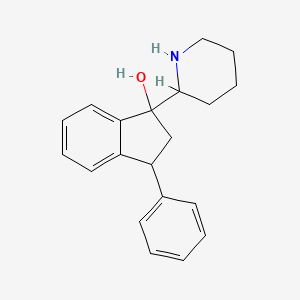
2,6,10-Trimethylhexadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10-Trimethylhexadecane is an organic compound with the molecular formula C19H40. It is a branched alkane, specifically a trimethyl-substituted hexadecane. This compound is known for its unique structure, which includes three methyl groups attached to the hexadecane chain at positions 2, 6, and 10. It is often used in various industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylhexadecane can be achieved through several methods. One common approach involves the alkylation of hexadecane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure the proper substitution of methyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include the hydrogenation of precursor compounds followed by selective methylation. The reaction conditions are carefully controlled to maximize yield and purity, with temperature, pressure, and catalyst concentration being key parameters.
化学反应分析
Types of Reactions
2,6,10-Trimethylhexadecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common. These reactions often require light or heat to proceed.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid
Reducing Agents: Hydrogen gas, palladium or platinum catalysts
Halogenating Agents: Chlorine, bromine
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated alkanes
科学研究应用
2,6,10-Trimethylhexadecane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: The compound is studied for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its interactions with pharmaceutical compounds.
Industry: It is used as a solvent, lubricant, and in the formulation of specialty chemicals.
作用机制
The mechanism of action of 2,6,10-Trimethylhexadecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with non-polar regions of proteins and other biomolecules, potentially influencing their function and stability.
相似化合物的比较
Similar Compounds
Hexadecane: A straight-chain alkane with the formula C16H34.
2,6-Dimethylhexadecane: A branched alkane with two methyl groups at positions 2 and 6.
2,6,10-Trimethyldodecane: A shorter chain alkane with three methyl groups at positions 2, 6, and 10.
Uniqueness
2,6,10-Trimethylhexadecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its higher molecular weight and branching contribute to its stability and lower reactivity compared to straight-chain alkanes. This makes it particularly useful in applications requiring non-reactive and stable compounds.
属性
CAS 编号 |
55000-52-7 |
|---|---|
分子式 |
C19H40 |
分子量 |
268.5 g/mol |
IUPAC 名称 |
2,6,10-trimethylhexadecane |
InChI |
InChI=1S/C19H40/c1-6-7-8-9-13-18(4)15-11-16-19(5)14-10-12-17(2)3/h17-19H,6-16H2,1-5H3 |
InChI 键 |
MHLZUZMLIFKALI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


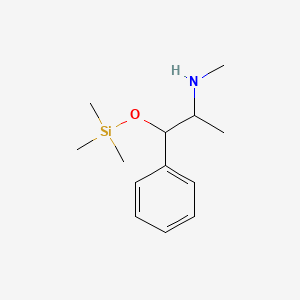
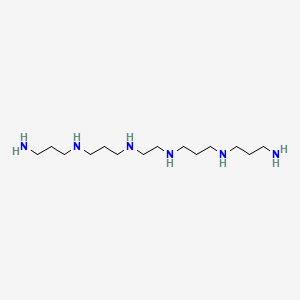

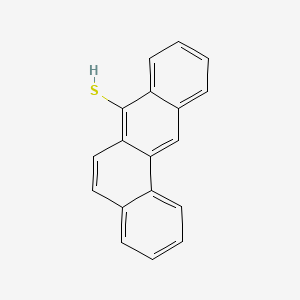
![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
